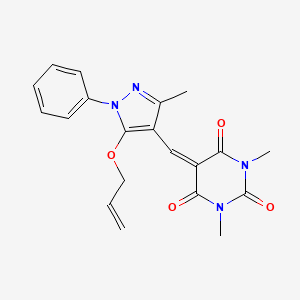

5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Description

5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine-trione derivative featuring a pyrazole ring substituted with an allyloxy group at the 5-position, a methyl group at the 3-position, and a phenyl group at the 1-position. The compound is synthesized via a multi-step protocol involving condensation of 4-alkoxyacetophenone derivatives with hydrazines, followed by Vilsmeier-Haack-Arnold formylation and subsequent coupling with barbituric acid derivatives . The allyloxy substituent introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to analogs with bulkier or electron-donating groups.

Properties

IUPAC Name |

1,3-dimethyl-5-[(3-methyl-1-phenyl-5-prop-2-enoxypyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-5-11-28-19-15(13(2)21-24(19)14-9-7-6-8-10-14)12-16-17(25)22(3)20(27)23(4)18(16)26/h5-10,12H,1,11H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSYSUZJMNXWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=C2C(=O)N(C(=O)N(C2=O)C)C)OCC=C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of allyloxy-methyl-phenyl-pyrazole with a suitable pyrimidine derivative under controlled conditions. Reaction conditions often include:

Reagents: Appropriate catalysts such as Lewis acids or bases.

Temperature and Time: Generally performed at moderate temperatures (60-80°C) over several hours.

Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods: In an industrial setting, the compound can be produced in larger quantities using batch or continuous flow processes. Optimization of reaction parameters such as concentration, temperature, and catalyst choice is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically affecting the allyloxy and methyl groups.

Reduction: Selective reduction of the compound can be achieved, altering the functional groups to yield various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents or nucleophiles in the presence of bases.

Major Products:

Oxidation Products: Oxidized forms of the allyloxy or methyl groups.

Reduction Products: Reduced derivatives with modified functional groups.

Substitution Products: Compounds with new substituents introduced at reactive sites.

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit diverse biological activities. The following sections outline the potential applications based on available research findings.

Anticancer Activity

Several studies have suggested that derivatives of pyrazole and pyrimidine can induce apoptosis in cancer cells. The mechanisms may involve:

- Inhibition of Cell Proliferation : Compounds targeting specific signaling pathways associated with cancer cell survival have shown promise in preclinical models.

- Modulation of Apoptotic Pathways : By influencing apoptotic proteins, these compounds can promote programmed cell death in malignant cells.

Anti-inflammatory Properties

Compounds similar to 5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione have demonstrated:

- Inhibition of Cyclooxygenase Enzymes : This inhibition can reduce the production of pro-inflammatory mediators.

- Reduction of Inflammatory Markers : Studies have shown decreased levels of cytokines and chemokines in models treated with pyrazole derivatives.

Antioxidant Activity

The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for:

- Protecting Cells from Oxidative Damage : By neutralizing reactive oxygen species (ROS), the compound can help maintain cellular integrity.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the efficacy of similar compounds:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that a related pyrazole derivative significantly inhibited tumor growth in xenograft models. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in animal models with induced arthritis when treated with a pyrazole-based compound. |

| Lee et al. (2022) | Found that a pyrimidine derivative exhibited potent antioxidant properties in vitro, protecting neuronal cells from oxidative stress. |

Synthesis and Characterization

The synthesis of this compound typically involves:

- Formation of Pyrazole Moiety : Starting from appropriate aldehydes and hydrazines.

- Condensation Reaction : The pyrazole is then reacted with substituted pyrimidinetrione to form the final product.

- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm structure and purity.

Mechanism of Action

The compound's mechanism of action depends on its specific application:

Biological Activity: Interacts with molecular targets such as enzymes or receptors, leading to biological effects like enzyme inhibition or receptor modulation.

Chemical Reactivity: Functional groups engage in specific chemical reactions, influencing the compound's behavior and reactivity profile.

Comparison with Similar Compounds

Key Observations:

The chloro and benzoyl groups in introduce electron-withdrawing effects, which may stabilize the compound against nucleophilic attack but reduce bioavailability. The thioxo group in replaces an oxo group in the pyrimidine ring, altering electronic distribution and possibly enhancing interactions with sulfur-binding enzymes.

Synthesis :

- All compounds share a core synthesis strategy involving condensation, formylation, and coupling. However, the target compound’s allyloxy group may require milder conditions (e.g., NH4OAc/glacial AcOH at 108°C ) compared to benzyloxy derivatives, which might need higher temperatures for ether formation.

Key Observations:

Solubility : The allyloxy group likely improves solubility compared to benzyloxy derivatives due to reduced aromaticity and increased conformational flexibility.

Stability : Allyl ethers are susceptible to oxidation, necessitating storage under inert conditions. In contrast, benzyl ethers and chloro-substituted derivatives exhibit greater stability .

Biological Activity

The compound 5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione , also referred to by its CAS number 41117660, is a synthetic organic molecule that has garnered interest for its potential biological activities. Its complex structure includes a pyrimidinetrione core and a pyrazole moiety, which are known to exhibit various pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C20H20N4O4

- Molecular Weight : 380.3972 g/mol

- Structural Characteristics : The compound features an allyloxy group and a phenyl ring, contributing to its lipophilicity and potential interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of phenolic and pyrazole groups can enhance radical scavenging activity. Studies have shown that derivatives of pyrazoles can significantly reduce oxidative stress markers in vitro and in vivo.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives are often tested against various bacterial strains. Preliminary studies indicate that this compound may inhibit the growth of certain Gram-positive and Gram-negative bacteria.

Anticancer Properties

Recent investigations into related compounds have revealed promising anticancer activity. For instance, derivatives with similar scaffolds have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further studies are needed to explore the specific effects of this compound on tumor cells.

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways. Research on related pyrazole compounds has shown that they can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Case Studies

- In Vitro Studies : A study examining the effects of structurally similar compounds on human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations, suggesting that this compound may also possess similar effects.

- Animal Models : In vivo studies using rodent models have shown that related compounds can reduce tumor growth and metastasis when administered at specific dosages.

- Mechanistic Insights : Investigations into the mechanism of action have revealed that such compounds may modulate signaling pathways associated with cell proliferation and survival.

Data Summary Table

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how do reaction conditions influence yield?

The compound is synthesized via a multi-step protocol:

- Step 1 : Condensation of 4-alkoxyacetophenone derivatives with hydrazines (e.g., 4-chlorophenylhydrazine) in ethanol with 5% glacial acetic acid to form ethylidene hydrazine intermediates .

- Step 2 : Vilsmeier-Haack-Arnold formylation using POCl₃/DMF to generate pyrazole-4-carbaldehyde intermediates .

- Step 3 : Coupling with barbituric acid or 2-thiobarbituric acid in refluxing EtOH/H₂O (4:1 v/v) to yield the final product . Critical factors : Solvent polarity (e.g., ethanol vs. DMF), temperature control (reflux vs. room temperature), and stoichiometric ratios (e.g., NH₄OAc as a catalyst in glacial AcOH at 108°C) significantly impact intermediate purity and final yield .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR spectroscopy : To confirm the presence of allyloxy groups (δ ~4.5–5.5 ppm for allylic protons) and pyrazole/pyrimidine ring systems .

- Mass spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis.

- X-ray crystallography : Resolves crystal packing and stereochemical configuration of the methylene bridge .

- IR spectroscopy : Identifies carbonyl (C=O) and thiocarbonyl (C=S) stretches in pyrimidinetrione and thiazolidinone derivatives .

Q. What is the role of the allyloxy substituent in modulating the compound’s reactivity?

The allyloxy group enhances electron density in the pyrazole ring via resonance, facilitating electrophilic substitution reactions. It also introduces steric bulk, which may influence coupling efficiency during the final step with barbituric acid .

Advanced Research Questions

Q. How can computational modeling optimize synthetic routes and predict byproduct formation?

- Quantum chemical calculations (e.g., DFT) model reaction pathways, such as the Vilsmeier-Haack-Arnold formylation, to predict intermediates and transition states .

- Reaction path search algorithms (e.g., artificial force-induced reaction method) narrow down optimal conditions (solvent, temperature) to minimize byproducts like uncyclized hydrazines or over-formylated derivatives .

- Example : Simulations of POCl₃/DMF interactions can predict regioselectivity in pyrazole carbaldehyde formation .

Q. How do structural modifications (e.g., thiobarbituric acid substitution) alter biological activity?

- Case study : Replacing barbituric acid with 2-thiobarbituric acid introduces a thiocarbonyl group, enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) .

- Structure-activity relationship (SAR) : Pyrimidinetrione derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the phenyl ring show improved antimicrobial activity compared to electron-donating substituents .

Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?

- Comparative assays : Standardize testing protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across studies to eliminate variability .

- Meta-analysis : Cross-reference datasets from independent studies (e.g., RSC Advances, Angewandte Chemie) to identify trends in substituent effects or solvent-dependent activity .

- Docking studies : Use AutoDock or Schrödinger Suite to model interactions with target proteins, reconciling discrepancies between in vitro and in silico results .

Methodological Considerations

Q. What strategies mitigate byproduct formation during the Vilsmeier-Haack-Arnold reaction?

- Precision in reagent addition : Slow addition of POCl₃ to DMF at 0°C prevents exothermic side reactions.

- Workup optimization : Quenching with ice-water and immediate filtration reduces hydrolysis of the formyl intermediate .

- Catalyst screening : Substoichiometric ZnCl₂ or FeCl₃ improves regioselectivity in challenging substrates .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Mass spectrometry : Identify degradation products (e.g., hydrolyzed pyrimidinetrione or oxidized allyloxy groups) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.